Isolintetralin
Description
Contextualization within Lignan (B3055560) Chemistry and Natural Products Research
Lignans (B1203133) are a diverse group of polyphenolic secondary metabolites found in plants, biosynthesized from phenylpropanoid precursors, typically through the oxidative coupling of two coniferyl alcohol units nih.gov. They are broadly classified based on their skeletal structures, including dibenzylfurans, lignans, aryltetralins, and arylnaphthalenes nih.gov. These compounds are widely distributed across the plant kingdom and are known for a range of biological activities, making them significant targets in natural products research for potential therapeutic applications nih.govnih.govmdpi.com.
Isolintetralin, with the molecular formula C₂₃H₂₈O₆ and a molar mass of approximately 400.5 g/mol , is identified as an arylnaphthalene lignan chembk.comnih.gov. Its chemical structure and classification place it among compounds that are frequently investigated for their potential bioactivities, often in conjunction with other lignans isolated from the same botanical sources mdpi.comresearchgate.netauremn.orgresearchgate.netresearchgate.neteurekaselect.com.
Occurrence and Distribution in Botanical Sources
The genus Phyllanthus, belonging to the family Phyllanthaceae, is a significant source of various lignans, including this compound nih.govmdpi.comresearchgate.netnih.govunizik.edu.ng. This genus is widely distributed across tropical and subtropical regions, with numerous species utilized in traditional medicine systems worldwide nih.govresearchgate.netnih.gov.
This compound Presence in Phyllanthus Species
This compound has been identified as a constituent in several species within the Phyllanthus genus. The isolation and characterization of this compound are frequently reported in phytochemical studies focusing on these plants.
Phyllanthus amarus is a well-studied species from which this compound has been isolated mdpi.comresearchgate.netauremn.orgresearchgate.netresearchgate.neteurekaselect.comunizik.edu.ngresearchgate.netplantsciencejournal.comresearchpublish.com. Research has identified this compound as one of several lignans present in the methanolic extract of P. amarus auremn.orgresearchgate.net. Its presence alongside other known bioactive lignans in P. amarus contributes to the ongoing investigation of this plant's complex phytochemical profile mdpi.comresearchgate.neteurekaselect.com.
Phyllanthus niruri is another prominent species where this compound has been identified and reported as a new lignan nih.govnih.govnih.govplantsciencejournal.comresearchgate.netthieme-connect.comcolab.wsrug.nl. Studies have detailed its isolation from P. niruri, contributing to the understanding of the diverse lignan content of this species nih.govthieme-connect.comcolab.wsrug.nl.
Beyond P. amarus and P. niruri, this compound has also been reported in other Phyllanthus species, such as Phyllanthus virgatus nih.gov and Phyllanthus urinaria nih.gov. This broader distribution highlights this compound as a common lignan within the genus.
Significance of this compound in Academic Investigations
For instance, this compound has been included in investigations examining the inhibitory effects of Phyllanthus amarus constituents on pro-inflammatory cytokines like IL-1β and TNF-α eurekaselect.com. While studies may focus on the comparative activities of multiple compounds, the identification and characterization of this compound are crucial for understanding the chemical basis of the observed pharmacological effects attributed to these plants researchgate.netplantsciencejournal.com. The compound's structural elucidation and its role within the broader family of lignans continue to be areas of interest for researchers exploring the therapeutic potential of natural products.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5R,6S,7S)-5-(3,4-dimethoxyphenyl)-6,7-bis(methoxymethyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O6/c1-24-11-16-7-15-9-21-22(29-13-28-21)10-17(15)23(18(16)12-25-2)14-5-6-19(26-3)20(8-14)27-4/h5-6,8-10,16,18,23H,7,11-13H2,1-4H3/t16-,18-,23-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMIPPOIFVHVHAK-JTUHZDRVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CC2=CC3=C(C=C2C(C1COC)C4=CC(=C(C=C4)OC)OC)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H]1CC2=CC3=C(C=C2[C@H]([C@@H]1COC)C4=CC(=C(C=C4)OC)OC)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic Characterization and Structural Elucidation of Isolintetralin
Mass Spectrometry (MS) Characterization
High-Resolution Mass Spectrometry Approaches
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of unknown compounds with high precision and accuracy. nih.gov Unlike standard mass spectrometry, HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure mass-to-charge ratios (m/z) to three or four decimal places. This capability allows for the calculation of a unique elemental formula, distinguishing between compounds with the same nominal mass. semanticscholar.orgmdpi.com
For lignans (B1203133) like Isolintetralin, HRMS is typically coupled with a liquid chromatography (LC) system (LC-HRMS). mdpi.comnih.gov This setup separates the compound from a complex mixture, such as a plant extract, before it enters the mass spectrometer. In the analysis of Phyllanthus species, HRMS has been instrumental in identifying various phenylpropanoids, including this compound. nih.gov The technique is sensitive enough to detect low-abundance compounds and can differentiate between isomers when combined with fragmentation analysis. nih.govbiorxiv.org
Research findings indicate that the structural elucidation of this compound was supported by HRMS experiments, which confirm its molecular formula. biochempress.com The high mass accuracy, often within a 3-ppm tolerance window, allows for the creation of extracted ion chromatograms (XICs) that selectively visualize the presence of the target compound, greatly enhancing the confidence of identification. semanticscholar.org
Table 1: Key Parameters in High-Resolution Mass Spectrometry for Lignan (B3055560) Analysis
| Parameter | Description | Typical Application for this compound Analysis |
|---|---|---|
| Mass Analyzer | Measures the mass-to-charge ratio of ions. | Orbitrap, Time-of-Flight (TOF). mdpi.commdpi.com |
| Ionization Mode | Method of creating ions from neutral molecules. | Heated Electrospray Ionization (HESI), positive or negative mode. mdpi.com |
| Mass Accuracy | Closeness of the measured mass to the exact mass. | Typically < 5 ppm; allows for unambiguous elemental formula determination. semanticscholar.org |
| Acquisition Mode | Method of data collection. | Data-Dependent Acquisition (DDA) for fragmentation of selected ions. nih.gov |
| Fragmentation Technique | Method to break down molecules for structural analysis. | Higher-energy C-trap Dissociation (HCD) or Collision-Induced Dissociation (CID). |
Vibrational Spectroscopy Analysis
Vibrational spectroscopy probes the molecular vibrations of a compound when it interacts with electromagnetic radiation. These techniques are powerful for identifying functional groups and providing a unique "molecular fingerprint." mdpi.com
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared light by a molecule, causing its bonds to vibrate (stretch, bend, or rotate). tandfonline.com Each functional group absorbs light at a characteristic frequency (or wavenumber), making the resulting spectrum a unique fingerprint of the molecule's chemical structure. mdpi.com It is a non-destructive, rapid, and sensitive technique. mdpi.com
In the analysis of a mixture of lignans from Phyllanthus amarus, including this compound, FT-IR spectroscopy revealed several characteristic absorption bands. researchgate.net These bands correspond to the vibrations of specific functional groups present in the structure of this compound and related lignans. The analysis of lignans and similar phenolic compounds by FT-IR typically shows strong absorptions related to hydroxyl groups, C-H bonds in alkyl and aromatic systems, aromatic C=C ring stretches, and various C-O stretching vibrations from ether and methoxy (B1213986) groups. researchgate.nethoriba.com
Table 2: Characteristic FT-IR Absorption Bands for Lignans Including this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group Assignment | Reference |
|---|---|---|---|
| ~3400 | O-H Stretching | Hydroxyl groups (if present) | horiba.com |
| 2926 | C-H Stretching | CH₂ and CH-alkyl groups | researchgate.net |
| 1591, 1508, 1454 | C=C Stretching | Aromatic ring vibrations | researchgate.net |
| 1250, 1112, 1030 | C-O Stretching | Ether (Ar-O-CH₃, C-O-C) groups | researchgate.net |
Raman Spectroscopy
Raman spectroscopy is a light scattering technique that provides detailed information about a molecule's chemical structure, crystallinity, and molecular interactions. edinst.com It is complementary to FT-IR spectroscopy. When a high-intensity laser interacts with a sample, a small fraction of the light is scattered at a different frequency—a phenomenon known as the Raman effect. horiba.com The frequency shift corresponds to the vibrational modes of the molecule. horiba.com Raman spectroscopy is particularly useful for analyzing symmetrical, non-polar bonds (e.g., C-C, C=C) that are weak in FT-IR spectra and is well-suited for analyzing samples in aqueous solutions. ethz.ch
Table 3: Expected Raman Shifts for Functional Groups in this compound
| Wavenumber Shift (cm⁻¹) | Vibrational Mode | Associated Structural Feature |
|---|---|---|
| 3100-3000 | C-H Stretching | Aromatic C-H |
| 3000-2850 | C-H Stretching | Aliphatic C-H |
| 1630-1580 | C=C Stretching | Aromatic Rings |
| 1300-1200 | C-O Stretching | Aryl Ethers |
| ~1000 | Ring Breathing | Benzene Ring Symmetric Vibration |
Ultraviolet-Visible (UV-Vis) Spectroscopy Studies
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. ethz.ch This absorption occurs when the energy of the light matches the energy required to promote an electron from a ground state to a higher energy state, particularly in molecules with chromophores, such as those containing aromatic rings or conjugated π-systems. mdpi.com The resulting spectrum plots absorbance versus wavelength, and the wavelength of maximum absorbance (λmax) is a characteristic property of the compound under specific solvent conditions. wikipedia.org
Lignans, including this compound, possess aromatic rings and other chromophoric groups, leading to strong absorption in the UV region. Studies on related compounds isolated from Phyllanthus species show characteristic absorption maxima. For instance, UV analysis of compounds from Phyllanthus niruri revealed a peak around 280 nm, indicative of an aromatic system. semanticscholar.org Similar compounds like tetrahydroisoquinoline alkaloids exhibit UV maxima between 234 nm and 278 nm. nih.gov Therefore, the UV-Vis spectrum of this compound is expected to display distinct peaks in the 200-300 nm range, which are useful for its detection and quantification.
Table 4: Typical UV Absorption Maxima for Lignans and Related Aromatic Compounds
| Compound Type | Typical λmax (nm) | Associated Electronic Transition |
|---|---|---|
| Lignans/Aromatic Systems | ~210-220 nm | π → π* transition |
| Lignans/Aromatic Systems | ~270-280 nm | π → π* transition (Benzene ring "B-band") |
Complementary Structural Analysis Techniques
While spectroscopic methods provide crucial data on functional groups and connectivity, other techniques are necessary to determine the precise three-dimensional arrangement of atoms in space.
X-ray Diffraction (XRD) for Crystalline Forms
X-ray crystallography is the definitive method for determining the atomic and molecular structure of a compound in its crystalline state. dntb.gov.ua When a beam of X-rays is directed at a single crystal, the electrons in the atoms diffract the X-rays in a specific pattern. dntb.gov.ua By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated, revealing the precise positions of atoms, bond lengths, and bond angles. dntb.gov.ua
The absolute structure of this compound was successfully elucidated through single-crystal X-ray analysis. scielo.org.mxrcsb.org This technique requires obtaining a high-quality crystal of the compound, which can often be the most challenging step. dntb.gov.ua The analysis provides unequivocal proof of the compound's stereochemistry and conformation. The resulting data is typically deposited in crystallographic databases and includes detailed parameters about the crystal lattice.
Table 5: Typical Crystallographic Data Obtained from Single-Crystal X-ray Diffraction
| Parameter | Description | Example Data Type |
|---|---|---|
| Molecular Formula | The elemental composition of the molecule. | e.g., C₂₁H₂₂O₇ |
| Crystal System | One of seven crystal systems describing lattice geometry. | e.g., Monoclinic, Orthorhombic |
| Space Group | Describes the symmetry of the unit cell. | e.g., P2₁/c |
| Unit Cell Dimensions | Lengths (a, b, c) and angles (α, β, γ) of the unit cell. | e.g., a = 6.18 Å, b = 10.2 Å, c = 12.38 Å |
| Resolution | The level of detail obtained from the diffraction data. | e.g., 2.17 Å |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | e.g., R-work = 0.181 |
Atomic Force Microscopy (AFM) for Morphological Aspects
Atomic Force Microscopy (AFM) is a powerful and versatile nanoscopic technique capable of producing high-resolution, three-dimensional images of a sample's surface topography. nih.govnih.gov The operational principle of AFM is based on scanning a sharp tip, with a radius of curvature on the order of nanometers, across a sample surface. chemuniverse.com This tip is located at the end of a flexible cantilever, and the minuscule forces between the tip and the sample surface cause the cantilever to deflect. nih.gov A laser beam focused on the back of the cantilever reflects onto a photodiode detector, which precisely measures the cantilever's deflections, allowing for the generation of a detailed topographical map. nih.gov
A significant advantage of AFM is its ability to image a wide variety of samples, including conductive and non-conductive materials, without the need for extensive sample preparation such as staining or metal coating. nih.govnih.gov Furthermore, AFM can be operated in different environments, including in air or under liquid, which makes it particularly suitable for the analysis of biological specimens in their near-native physiological conditions. nih.govchemfaces.com
Elemental Analysis
Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the constituent elements within a chemical compound. For a novel substance like this compound, this analysis is a critical step in the process of structural elucidation, as it provides the empirical formula, which can then be compared with data from mass spectrometry to establish the molecular formula.
This compound was first isolated from the plant Phyllanthus niruri. nih.gov Its structural characterization has established its molecular formula as C₂₃H₂₈O₆. nih.govchemuniverse.comchemfaces.com This formula indicates that each molecule of this compound is composed of 23 carbon atoms, 28 hydrogen atoms, and 6 oxygen atoms.
From the molecular formula, the exact molecular weight is calculated to be 400.47 g/mol . nih.gov The theoretical elemental composition can be derived from these values, providing a precise percentage for each element present in the compound. This theoretical data serves as a benchmark against which the results of experimental elemental analysis, typically obtained through combustion analysis, are compared to confirm the purity and identity of an isolated sample.
Below is a table detailing the elemental composition of this compound based on its molecular formula.
| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 23 | 276.253 | 68.98 |
| Hydrogen | H | 1.008 | 28 | 28.224 | 7.05 |
| Oxygen | O | 15.999 | 6 | 95.994 | 23.97 |
Computational Chemistry and Theoretical Studies on Isolintetralin
Quantum Mechanical (QM) Approaches
Quantum mechanical methods are fundamental to understanding the intrinsic properties of a molecule from first principles. dierk-raabe.com These calculations, which solve the electronic Schrödinger equation, offer a detailed view of electron distribution and energy states, which are crucial for predicting reactivity and intermolecular interactions. wikipedia.org
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a widely used quantum mechanical method due to its favorable balance of computational cost and accuracy. alliancecan.ca It is employed to investigate the electronic structure of molecules by focusing on the electron density rather than the complex many-electron wavefunction. mdpi.com DFT calculations can determine various molecular properties, including orbital energies, atomic charges, and reaction energetics, which are essential for understanding a molecule's behavior. mdpi.comarxiv.org
In the context of drug discovery and materials science, DFT is used to predict the outcomes of chemical reactions and to assess the stability of different molecular conformations. mdpi.comrsc.org For instance, high-throughput DFT calculations have been successfully used to explore the phase space of materials for applications like Li-ion batteries. aps.org The versatility of DFT allows for its application in diverse areas, from astrochemistry to pharmaceutical formulation. mdpi.comarxiv.org
Ab Initio Methods
The term ab initio, meaning "from the beginning," refers to quantum chemistry methods that are based solely on theoretical principles without the inclusion of experimental data. dierk-raabe.comwikipedia.org These methods, such as Hartree-Fock and post-Hartree-Fock approaches, provide a rigorous way to study molecular systems. wikipedia.org While computationally demanding, ab initio methods are invaluable for obtaining highly accurate results for smaller systems and for validating less computationally intensive methods. alliancecan.ca They are particularly useful for studying excited states and reaction dynamics where a precise description of the electronic structure is critical. stanford.edu The development of composite ab initio methods aims to balance accuracy with computational feasibility, making these powerful techniques applicable to a broader range of chemical problems. github.io
Molecular Modeling and Simulation Techniques
Complementing quantum mechanical approaches, molecular modeling and simulation techniques offer a dynamic perspective on molecular systems, enabling the study of their behavior over time and their interactions with other molecules.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational changes, flexibility, and thermodynamic properties of molecules like isolintetralin. These simulations are crucial for understanding how a molecule behaves in a biological environment, such as in solution or when interacting with a protein.
Recent studies have utilized MD simulations to investigate the stability of ligand-protein complexes, providing insights into the binding mechanisms of natural compounds. For example, MD simulations have been used to confirm the stability of docked phytochemicals from Phyllanthus amarus with target proteins like the SARS-CoV-2 protease, suggesting their potential as viral inhibitors. indexcopernicus.comwindows.net
Molecular Docking Studies of this compound with Target Proteins
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. wisdomlib.org It is widely used in drug discovery to screen virtual libraries of compounds against a specific protein target.
This compound, as a lignan (B3055560) from plants like Phyllanthus amarus, has been the subject of several in silico docking studies to evaluate its potential as a therapeutic agent. wisdomlib.orgwjpr.net These studies have explored its binding affinity against various protein targets implicated in different diseases.
Table 1: Selected Molecular Docking Studies of this compound
| Target Protein | Disease/Function | Docking Score/Binding Energy | Key Findings |
| Neuraminidase (Influenza virus) | Antiviral | High docking score (specific value -5328 in one study) | This compound showed a higher docking score compared to the antiviral drug Oseltamivir, suggesting it may be a more effective inhibitor. wisdomlib.orgwjpr.net |
| SARS-CoV-2 Main Protease (Mpro) | Antiviral (COVID-19) | -7.1 kcal/mol | This compound was identified as a potential inhibitor of the SARS-CoV-2 main protease. nih.gov |
| α-Glucosidase | Antidiabetic | Moderate inhibitory activity (IC50: 12.14 ± 0.35 to 24.60 ± 0.57 µM) | This compound demonstrated moderate potential as an α-glucosidase inhibitor. colab.ws |
| NS3 Helicase (Dengue virus) | Antiviral (Dengue) | Not specified for this compound, but related compounds from Phyllanthus niruri were studied. | Lignans (B1203133) from Phyllanthus species are being investigated as potential inhibitors of dengue virus replication. unpad.ac.id |
| Various liver fibrosis targets (e.g., BRD4, HSP47, LOXL2, IKKB) | Anti-fibrotic | Not specified for this compound, but related lignans like hinokinin (B1212730) were studied. | Related lignans show good binding scores against key proteins in liver fibrosis. mdpi.com |
| ALK5 | Anti-fibrotic | Not specified for this compound, but related lignan phyllanthin (B192089) was studied. | Molecular docking has been used to identify the binding site of related lignans on ALK5, confirming their anti-fibrotic mechanism. frontiersin.org |
These docking studies consistently suggest that this compound and related lignans have the potential to interact with various therapeutically relevant proteins. The binding energies and predicted interactions provide a strong basis for further experimental validation.
Cheminformatics and Data Analysis for this compound Research
Cheminformatics applies computational and informational techniques to a wide range of chemical problems, from data storage and retrieval to the prediction of chemical properties and biological activities. frontiersin.orgnih.gov In the context of this compound research, cheminformatics plays a crucial role in managing, analyzing, and interpreting the large datasets generated from computational and experimental studies. neovarsity.org
This includes the use of databases like PubChem to access information on the chemical structure, properties, and associated literature of this compound. uni.lunih.gov Cheminformatics tools are also essential for processing data from high-throughput screening and for building predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, which relate the chemical structure of a compound to its biological activity. nih.gov The integration of cheminformatics with big data analytics and machine learning is further accelerating the discovery and development of new drugs by enabling more efficient data analysis and hypothesis generation. neovarsity.orgelsevier.com
Computational Databases and Data Management
The management and accessibility of chemical data are fundamental to modern computational chemistry. Large-scale databases serve as repositories for experimental and calculated data, facilitating research and the development of new predictive models.
Public Chemical Databases: Information on this compound, including its structure and basic properties, is stored in public repositories such as PubChem. These databases are essential starting points for any computational study, providing standardized chemical identifiers and 2D/3D structural information.
Specialized Computational Chemistry Databases: For more in-depth theoretical work, specialized databases are invaluable. The NIST Computational Chemistry Comparison and Benchmark Database (CCCBDB), for instance, contains experimental and computed thermochemical data for thousands of small molecules. nist.govdata.gov While not focused on complex natural products, it provides a framework and benchmark data crucial for validating computational methods.
High-Throughput Data Generation and Management: The trend in computational chemistry is moving towards high-throughput screening and the generation of massive datasets. chemrxiv.org Projects focused on creating extensive quantum chemistry databases, such as those containing hundreds of thousands of organic radicals and related molecules, are critical for developing machine learning models that can predict chemical properties with high accuracy. nrel.gov These databases store optimized 3D geometries, vibrational frequencies, enthalpies, and other quantum mechanical properties. nrel.gov Platforms like the BioFragment Database (BFDb) are being developed to provide high-quality data on noncovalent interactions in biological systems, which is essential for studying how lignans interact with protein targets. nih.gov The development and management of such large datasets are crucial for advancing the predictive power of computational chemistry for molecules like this compound.
Predictive Modeling of Molecular Interactions
Predictive modeling is a cornerstone of computational drug discovery and molecular science, used to forecast how a molecule like this compound might interact with biological targets.
Molecular Docking: This technique is widely used to predict the binding orientation and affinity of a ligand to a protein target. In studies on lignans, molecular docking has been instrumental in identifying potential protein inhibitors. For example, in silico investigations of various lignan derivatives as potential inhibitors of SARS-CoV-2 proteins have used molecular docking to calculate binding energies and identify key interacting amino acid residues. nih.gov Similar methods have been applied to study the interaction of lignans with targets for hepatic fibrosis and dengue fever. mdpi.comunpad.ac.id These studies predict that hydrogen bonds and hydrophobic interactions are often critical for the binding affinity of lignans to their targets. nih.govunpad.ac.id
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules over time. They have been used to study the conformational behavior of lignans in solution and to assess the stability of ligand-protein complexes predicted by molecular docking. researchgate.netmdpi.com For instance, MD simulations have been used to explore the conformational flexibility of LIGNOLs (chiral diols derived from the lignan hydroxymatairesinol) in aqueous solution and to analyze the hydrogen bond networks between the lignan and solvent molecules. researchgate.netmdpi.com Such simulations are critical for understanding how the molecular structure adapts and interacts within a dynamic biological environment.
Pharmacophore Modeling and ADMET Prediction: Computational tools are also used to develop pharmacophore models, which define the essential 3D arrangement of features necessary for biological activity. These models help in screening databases for new potential active compounds. unpad.ac.id Furthermore, predictive models for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are routinely used to assess the drug-likeness of compounds in the early stages of research. mdpi.comunpad.ac.id For example, in silico toxicity predictions for lignans and other phytochemicals are performed using webservers like ProTox-III to estimate their potential toxicity and LD50 values. mdpi.com
| Lignan/Phytochemical | Target Protein | Computational Method | Key Findings | Reference |
|---|---|---|---|---|
| Clemastanin B | SARS-CoV-2 Main Protease (6M2N) | Molecular Docking | High docking score (-7.91 kcal/mol) and strong binding affinity. | nih.gov |
| Hinokinin | BRD4 (Bromodomain-containing protein 4) | Molecular Docking | Exhibited a high binding energy of -8.8 kcal/mol. | mdpi.com |
| Schisandrin A and B | P-glycoprotein homologue in S. typhi | Molecular Docking | Showed robust binding interactions, indicating significant inhibitory capabilities. | nih.gov |
| LIGNOLs | TIP4P Water (Solvent) | Molecular Dynamics (MD) | Analyzed conformational behavior and hydrogen bonding networks in aqueous solution. | researchgate.netmdpi.com |
| Quercitrin | IKKB (Inhibitor of nuclear factor kappa-B kinase subunit beta) | Molecular Docking | Binding energy of -9.1 kcal/mol, suggesting strong potential interaction. | mdpi.com |
Theoretical Investigations of Reactivity and Stability
Theoretical investigations using quantum chemistry methods provide fundamental insights into the electronic structure, stability, and reactivity of molecules. These methods calculate molecular properties from first principles, offering a detailed view of chemical behavior.
Density Functional Theory (DFT): DFT is a workhorse method in computational chemistry used to study the electronic structure of molecules. It has been employed to optimize the geometry and determine the absolute configuration of newly isolated butanolides and lignan glucosides by comparing calculated and experimental electronic circular dichroism (ECD) spectra. researchgate.netsemanticscholar.org For these calculations, functionals like B3LYP and CAM-B3LYP with basis sets such as 6-31G(d) are commonly used. researchgate.netsemanticscholar.org
Calculation of Thermochemical Properties: Quantum chemical methods are used to calculate thermodynamic properties like enthalpy and Gibbs free energy. nrel.gov Large-scale computational efforts have focused on creating databases of these properties for thousands of organic molecules, calculated using methods like M06-2X/def2-TZVP, which offers a good balance of accuracy and computational cost. nrel.gov These calculations are essential for predicting the stability of molecules and the thermodynamics of their reactions.
Stability of Complexes: The stability of lignan-protein complexes, initially predicted by docking, is often further investigated using MD simulations. nih.gov These simulations can reveal whether a ligand remains stably bound within the active site of a protein over a period of nanoseconds, providing stronger evidence for its potential inhibitory effect. nih.gov For example, MD simulations confirmed the stable binding of clemastin B and savinin (B1665669) to SARS-CoV-2 targets. nih.gov
| Compound Class/Molecule | Theoretical Method | Property Investigated | Significance | Reference |
|---|---|---|---|---|
| Peltanolides A–G (Butanolides) | DFT (B3LYP/6-31G(d)) | Geometry Optimization | Optimized conformers for subsequent ECD calculations to determine absolute configuration. | researchgate.netsemanticscholar.org |
| Peltasides A and B (Lignan Glucosides) | TDDFT (CAM-B3LYP) | Electronic Circular Dichroism (ECD) Spectra | Determined the absolute configuration of the new compounds by comparing calculated vs. experimental spectra. | researchgate.net |
| Organic Radicals (General) | DFT (M06-2X/def2-TZVP) | Enthalpies and Gibbs Free Energies | Created a large database for developing machine learning models to predict reaction pathways and bond strengths. | nrel.gov |
| Clemastin B and Savinin | Molecular Dynamics (MD) | Stability of Ligand-Protein Complex | Confirmed the stability of the ligands within the active sites of SARS-CoV-2 targets. | nih.gov |
| LIGNOLs | Quantum Chemistry (COSMO) | Solvation Effects | Studied the effect of solvation on the conformational preference of the molecules. | researchgate.net |
Mechanistic Investigations of Isolintetralin S Biological Interactions in Vitro
Immunomodulatory Mechanisms
Immunomodulation refers to the alteration of the immune response. In vitro studies are crucial for dissecting the specific molecular pathways through which a compound can exert these effects, particularly on key immune cells like macrophages.
Macrophages are central players in the inflammatory process, and when activated, they release signaling molecules called cytokines. Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), orchestrate the inflammatory response. nih.govexplorationpub.com In vitro models, commonly using macrophage cell lines like RAW 264.7, often employ stimulants like Lipopolysaccharide (LPS), a component of bacterial cell walls, to induce a robust inflammatory state and measure the subsequent release of these cytokines. nih.govnih.gov
While direct data on Isolintetralin is unavailable, studies on other compounds illustrate this mechanism. For instance, the compound Isoliquiritigenin (ISL) has been shown to significantly downregulate the LPS-induced expression of TNF-α, IL-1β, and IL-6 in bovine mammary epithelial cells. nih.gov Similarly, the lignan (B3055560) nirtetralin (B1678942), which is structurally related to the class of compounds this compound may belong to, was found to inhibit the increase of IL-1β levels in tissue. nih.gov
The inhibitory effect of a compound on these cytokines is a key indicator of its potential to control inflammation at the cellular level.
Table 1: Illustrative Effect of Isoliquiritigenin (ISL) on Pro-inflammatory Cytokine Expression
| Cytokine | Effect of LPS Stimulation | Effect of ISL Treatment on LPS-Stimulated Cells | Reference |
|---|---|---|---|
| TNF-α | Increased Expression | Significantly Decreased Expression | nih.gov |
| IL-1β | Increased Expression | Significantly Decreased Expression | nih.gov |
| IL-6 | Increased Expression | Significantly Decreased Expression | nih.gov |
The secretion of pro-inflammatory cytokines is tightly controlled by intracellular signaling pathways. Two of the most critical pathways in inflammation are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. nih.govmdpi.com
NF-κB Pathway : In resting cells, the NF-κB transcription factor is held inactive in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by agents like LPS, IκB is degraded, allowing NF-κB (notably its p65 subunit) to move into the nucleus. mdpi.com There, it binds to DNA and initiates the transcription of genes for pro-inflammatory molecules, including TNF-α, IL-6, and COX-2. nih.govfrontiersin.org
MAPK Pathway : This pathway involves a cascade of proteins (including p38, ERK, and JNK) that, when activated by phosphorylation, can also lead to the activation of transcription factors that promote inflammation. nih.gov The MAPK and NF-κB pathways often work in concert to regulate the inflammatory response. mdpi.com
Studies on Isoliquiritigenin (ISL) demonstrate how a compound can interfere with these pathways. ISL was found to inhibit the inflammation-induced phosphorylation of the NF-κB p65 subunit and also increased the levels of the inhibitor IκB, effectively blocking the NF-κB signaling cascade. nih.gov This inhibition of NF-κB and MAPK activation is a primary mechanism responsible for the reduced production of inflammatory cytokines. nih.gov
Antioxidant Mechanisms
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key driver of inflammation and cellular damage. nih.gov Antioxidant mechanisms involve the direct neutralization of these damaging molecules or the enhancement of the cell's own defense systems.
Free radicals are highly reactive molecules that can damage lipids, proteins, and DNA. A compound's ability to directly neutralize these radicals is a measure of its antioxidant potential. This is often assessed in vitro using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.govugm.ac.id
In these tests, a stable colored radical (DPPH or ABTS) is mixed with the test compound. If the compound can donate a hydrogen atom or an electron, it neutralizes the radical, causing a measurable loss of color. nih.govugm.ac.id The results are typically expressed as an IC50 value, which is the concentration of the compound required to scavenge 50% of the radicals. researchgate.net A lower IC50 value indicates stronger antioxidant activity. While specific IC50 values for this compound are not available, lignans (B1203133) as a class of polyphenolic compounds are known to possess antioxidant properties. researchgate.net
Table 2: Common In Vitro Free Radical Scavenging Assays
| Assay | Principle | Measurement |
|---|---|---|
| DPPH | Measures a compound's ability to donate a hydrogen atom to the stable DPPH radical. | Decrease in absorbance at ~517 nm (color change from purple to yellow). |
| ABTS | Measures a compound's ability to donate an electron or hydrogen to the ABTS radical cation. | Decrease in absorbance at ~734 nm (color change from blue-green to colorless). |
Beyond direct scavenging, sophisticated cellular defense mechanisms exist to combat oxidative stress. The most important of these is the Keap1-Nrf2 (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2) pathway. nih.govbohrium.com
Under normal conditions, the transcription factor Nrf2 is bound by its inhibitor, Keap1, which targets it for degradation. nih.gov When cells are exposed to oxidative stress, Keap1 releases Nrf2. nih.gov The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) on the DNA. cetjournal.it This binding initiates the transcription of a suite of protective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1). cetjournal.itmdpi.com
Many natural polyphenolic compounds are known to activate this protective pathway. bohrium.comcetjournal.it By modulating the Keap1-Nrf2 system, a compound can bolster the cell's intrinsic antioxidant defenses, providing a more robust and lasting protective effect against oxidative damage.
Anti-inflammatory Mechanisms
The anti-inflammatory action of a compound is rarely due to a single mechanism but rather the result of a synergistic interplay between its immunomodulatory and antioxidant activities. The processes described in the preceding sections are intricately linked.
Oxidative stress and inflammation have a reciprocal relationship. An excess of ROS (oxidative stress) can act as a potent trigger for inflammatory pathways like NF-κB. mdpi.com Conversely, activated immune cells produce large amounts of ROS as part of the inflammatory response, thus propagating the cycle.
Therefore, the anti-inflammatory mechanisms of a compound like a lignan can be understood as a two-pronged approach:
Direct Immunomodulation : By directly inhibiting key inflammatory signaling pathways such as NF-κB and MAPK, the compound blocks the production of pro-inflammatory cytokines (TNF-α, IL-6, etc.) at the source. nih.gov This dampens the inflammatory signaling cascade.
Antioxidant Action : By scavenging free radicals and activating the protective Nrf2 pathway, the compound reduces the oxidative stress that can initiate and amplify the inflammatory response. cetjournal.itmdpi.com
In essence, by reducing the production of inflammatory mediators and simultaneously neutralizing the reactive molecules that fuel the process, the compound can effectively quell the inflammatory response at the cellular level.
Inhibition of Inflammatory Mediators and Signaling Cascades (e.g., PAF, COX-2, NF-κB, MAPK)
Research into lignans from Phyllanthus amarus demonstrates notable anti-inflammatory properties, suggesting that this compound may share similar mechanisms. The inflammatory response involves a complex cascade of signaling molecules, and interference with these pathways is a key strategy for anti-inflammatory agents.
Studies have shown that related lignans, such as nirtetralin and niranthin (B1253582), can inhibit edema induced by platelet-activating factor (PAF) , a potent inflammatory lipid mediator. nih.gov Specifically, niranthin has been shown to act as a direct antagonist at PAF receptor binding sites, thereby inhibiting the subsequent inflammatory cascade, including protein extravasation and increased myeloperoxidase activity. nih.gov
Furthermore, extracts of Phyllanthus amarus, which contain a variety of lignans, have been shown to target key inflammatory signaling pathways. These extracts can significantly inhibit the production of pro-inflammatory mediators by downregulating the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways in macrophages stimulated by lipopolysaccharide (LPS). d-nb.info The inhibition of these pathways leads to a decrease in the expression and release of inflammatory cytokines like TNF-α and IL-1β, as well as the enzyme Cyclooxygenase-2 (COX-2) , which is responsible for producing prostaglandins (B1171923) involved in inflammation. d-nb.infonih.govnih.gov This suggests a broad-spectrum anti-inflammatory potential by targeting central signaling cascades.
| Compound/Extract | Target Pathway/Mediator | Observed Effect | Source |
|---|---|---|---|
| Niranthin | Platelet-Activating Factor (PAF) Receptor | Acts as a direct antagonist, inhibiting PAF-induced edema and allodynia. | nih.gov |
| Nirtetralin | Platelet-Activating Factor (PAF) | Significantly inhibited PAF-induced paw edema formation in mice. | nih.gov |
| Phyllanthus amarus Extract | NF-κB and MAPK Signaling | Downregulated the phosphorylation of NF-κB (p65), IκBα, JNK, ERK, and p38 MAPKs. | d-nb.info |
| Phyllanthus amarus Extract | COX-2 and Pro-inflammatory Cytokines | Inhibited the production of TNF-α, IL-1β, and PGE2, and suppressed COX-2 protein expression. | d-nb.info |
Antineoplastic Mechanisms
Natural products, particularly lignans, are a significant source of novel therapeutics with antineoplastic activity. researchgate.net The mechanisms often involve inducing programmed cell death (apoptosis) and preventing the spread of cancer cells.
While direct studies on this compound are not available, research on similar molecules provides a framework for its potential antineoplastic actions. For instance, the compound Isolinderalactone has been shown to suppress the proliferation of colorectal cancer cells by inducing apoptosis . nih.gov This process is characterized by distinct molecular events, including the activation of a cascade of enzymes known as caspases.
A critical executioner in the apoptotic pathway is Caspase-3 . cellsignal.com Its activation leads to the cleavage of key cellular proteins, resulting in the morphological and biochemical hallmarks of apoptosis. cellsignal.comcellsignal.com Studies on Isolinderalactone demonstrated that its treatment of cancer cells led to an increase in the levels of cleaved, active forms of both caspase-9 (an initiator caspase) and caspase-3. nih.gov The activation of this caspase cascade is a central mechanism for inducing cancer cell death.
This enzymatic activity ultimately leads to DNA fragmentation , a key feature of apoptosis where the nuclear DNA is cleaved into internucleosomal fragments. frontiersin.org While not directly studied for this compound, this is a common downstream effect of caspase-3 activation.
Another potential mechanism for antineoplastic agents is the inhibition of telomerase activity . Telomerase is an enzyme that is overexpressed in the majority of cancer cells and is crucial for maintaining telomere length, which allows for uncontrolled cell proliferation. mdpi.commdpi.com Inhibition of this enzyme can lead to telomere shortening and eventual cell death. mdpi.com Although numerous natural flavonoids have been identified as telomerase inhibitors, specific research on this compound or closely related lignans in this area is not prominent in the available literature.
| Related Compound | Cancer Cell Line | Mechanism | Key Findings | Source |
|---|---|---|---|---|
| Isolinderalactone | HCT15 & HCT116 (Colorectal) | Apoptosis Induction | Dose-dependent increase in the percentage of apoptotic cells. | nih.gov |
| Isolinderalactone | HCT15 & HCT116 (Colorectal) | Caspase Activation | Increased levels of cleaved caspase-9 and caspase-3. | nih.gov |
The metastatic spread of cancer is a primary cause of mortality and involves the migration and invasion of cancer cells to distant organs. phcogj.com Compounds that can inhibit these processes have significant therapeutic potential. nih.gov
Studies on the related compound Isoliensinine, a bisbenzylisoquinoline alkaloid, have shown that it can effectively suppress the migration and invasion of gastric cancer cells. nih.gov In vitro assays, such as the Transwell and scratch tests, demonstrated that Isoliensinine significantly decreased the rate of cellular infiltration and migration, with a suppression rate of over 50% in the scratch test. nih.gov This inhibition occurred at non-cytotoxic doses, indicating a specific effect on the machinery of cell movement rather than general cell death. nih.gov These findings suggest that related compounds like this compound could potentially harbor similar anti-metastatic properties.
Antiviral Mechanisms
Lignans isolated from Phyllanthus species have been traditionally used for liver protection and have demonstrated significant antiviral activities, particularly against the hepatitis B virus (HBV).
The replication of a virus's genetic material is a critical step in its life cycle and a primary target for antiviral drugs. nih.gov Research on Nirtetralin B , a lignan closely related to this compound, has shown potent anti-HBV activity both in vitro and in vivo. nih.gov
In studies using the human HBV-transfected liver cell line HepG2.2.15, Nirtetralin B effectively suppressed the secretion of HBV surface antigen (HBsAg) and e-antigen (HBeAg) in a dose-dependent manner. nih.gov Furthermore, in an in vivo model using duck hepatitis B virus (DHBV)-infected ducklings, Nirtetralin B significantly reduced serum levels of DHBV DNA, demonstrating its ability to inhibit viral replication. nih.gov This suggests that the molecular structure shared by these lignans is effective at interfering with the HBV replication pathway.
| Compound | Virus | Model | Observed Effect on Replication | IC₅₀ Value | Source |
|---|---|---|---|---|---|
| Nirtetralin B | Hepatitis B Virus (HBV) | HepG2.2.15 cells | Suppressed HBsAg secretion | 17.4 μM | nih.gov |
| Nirtetralin B | Hepatitis B Virus (HBV) | HepG2.2.15 cells | Suppressed HBeAg secretion | 63.9 μM | nih.gov |
| Nirtetralin B | Duck Hepatitis B Virus (DHBV) | Infected ducklings | Significantly reduced serum DHBV DNA | N/A | nih.gov |
Viral enzymes are crucial for various stages of the viral life cycle, and their inhibition is a proven antiviral strategy. For influenza viruses, the enzyme neuraminidase (NA) is essential for the release of new virus particles from infected cells. nih.gov Inhibiting NA traps the viruses at the cell surface, preventing the spread of infection.
While there is no specific data on this compound's effect on neuraminidase, other natural products have been identified as potent inhibitors. For example, the furanocoumarin Isoimperatorin inhibits the NA activity of influenza A virus in a dose-dependent manner, with an IC₅₀ value of 7.17 µM. nih.gov This demonstrates that plant-derived small molecules can effectively target and interfere with the function of critical viral enzymes. Further research would be needed to determine if this compound or other related lignans possess similar capabilities.
Hepatoprotective Mechanisms
Lignans from Phyllanthus species are recognized for their hepatoprotective properties. mdpi.com In vitro studies on related compounds suggest potential mechanisms by which this compound may protect the liver.
Direct in vitro studies on this compound's protective effects against induced hepatic injury are not extensively documented. However, research on the structurally similar lignan, nirtetralin B, also isolated from Phyllanthus niruri, has demonstrated significant anti-hepatitis B virus (HBV) activity in vitro. nih.govresearchgate.net In studies using the human HBV-transfected liver cell line HepG2.2.15, nirtetralin B effectively suppressed the secretion of HBV antigens in a dose-dependent manner. nih.gov This suggests a potential mechanism of hepatoprotection through the inhibition of viral activity.
Table 1: In Vitro Anti-Hepatitis B Virus Activity of Nirtetralin B
| Cell Line | Viral Antigen | IC50 (µM) | Reference |
|---|---|---|---|
| HepG2.2.15 | HBsAg | 17.4 | nih.gov |
| HepG2.2.15 | HBeAg | 63.9 | nih.gov |
Currently, there is a lack of direct in vitro evidence detailing the specific effects of this compound on hepatic metabolic pathways such as those involving peroxisome proliferator-activated receptor-alpha (PPARα) and sterol regulatory element-binding protein-1c (SREBP-1c). These pathways are crucial in regulating lipid metabolism in the liver, and their dysregulation is associated with liver diseases. nih.govnih.gov Further research is required to determine if this compound interacts with these or other metabolic pathways in hepatocytes.
Other Investigated Biological Mechanisms In Vitro
Beyond hepatoprotection, preliminary in vitro research on Phyllanthus niruri extracts suggests other potential biological activities for its constituent compounds, including this compound.
The antidiabetic potential of Phyllanthus niruri extracts has been investigated through in vitro assays targeting key enzymes in carbohydrate metabolism. Aqueous and ethanolic extracts of the plant have demonstrated inhibitory activity against α-glucosidase, an enzyme involved in the breakdown of carbohydrates into glucose. nih.govresearchgate.net The IC50 values for the aqueous and ethanolic extracts were found to be 3.7 ± 1.1 and 6.3 ± 4.8 μg/mL, respectively. nih.govresearchgate.net Further analysis identified corilagin (B190828) and repandusinic acid A as active α-glucosidase inhibitors within the aqueous extract, with IC50 values of 0.9 ± 0.1 and 1.9 ± 0.02 μM, respectively. nih.govresearchgate.net Additionally, the ethanolic extract was found to increase deoxyglucose uptake in C2C12 muscle cells, suggesting a potential role in improving glucose utilization. nih.govresearchgate.net While these studies did not specifically isolate the activity of this compound, they indicate that compounds within P. niruri can modulate pathways relevant to diabetes.
Table 2: In Vitro α-Glucosidase Inhibitory Activity of Phyllanthus niruri Extracts and Constituents
| Sample | IC50 | Reference |
|---|---|---|
| Aqueous Extract | 3.7 ± 1.1 µg/mL | nih.govresearchgate.net |
| Ethanolic Extract | 6.3 ± 4.8 µg/mL | nih.govresearchgate.net |
| Corilagin | 0.9 ± 0.1 µM | nih.govresearchgate.net |
| Repandusinic Acid A | 1.9 ± 0.02 µM | nih.govresearchgate.net |
Extracts of Phyllanthus niruri have been traditionally used for the treatment of malaria, and in vitro studies have confirmed their antiplasmodial activity. nih.govmahidol.ac.thbiorxiv.orgnih.gov The methanolic extract of P. niruri was found to be the most active against both chloroquine-resistant (FCR-3) and chloroquine-sensitive (D-10) strains of Plasmodium falciparum, with IC50 values ranging from 2.3 to 3.9 μg/mL. nih.govmahidol.ac.th An aqueous extract also demonstrated the ability to inhibit P. falciparum growth in vitro. biorxiv.org Although these studies establish the antiplasmodial potential of the plant, the specific contribution and mechanism of action of this compound within these extracts have not yet been elucidated.
Table 3: In Vitro Antiplasmodial Activity of Phyllanthus niruri Methanolic Extract
| P. falciparum Strain | IC50 (µg/mL) | Reference |
|---|---|---|
| FCR-3 (chloroquine-resistant) | 2.3 - 3.9 | nih.govmahidol.ac.th |
| D-10 (chloroquine-sensitive) | 2.3 - 3.9 | nih.govmahidol.ac.th |
There is currently no direct in vitro research available that investigates the specific mechanisms of this compound in analgesic and antinociceptive pathways. Potential targets for analgesic compounds include enzymes like cyclooxygenases (COX-1 and COX-2) and ion channels such as the transient receptor potential vanilloid 1 (TRPV1). nih.govnih.gov However, studies to determine whether this compound can modulate these targets are lacking. Lignans from other Phyllanthus species have demonstrated antinociceptive and anti-inflammatory effects, suggesting that this is a plausible area for future investigation for this compound. researchgate.net
Antimicrobial Action Pathways
Detailed in vitro studies elucidating the specific antimicrobial action pathways of this compound are not available in the reviewed scientific literature. While general methodologies for assessing the antimicrobial activity of natural compounds are well-established, such as agar (B569324) well diffusion and broth dilution methods to determine Minimum Inhibitory Concentration (MIC), specific research applying these techniques to this compound and investigating its subsequent mechanisms—like cell wall disruption, protein synthesis inhibition, or DNA replication interference—has not been published. Therefore, no data on its specific antimicrobial mechanisms can be presented.
Table 1: Summary of Antimicrobial Action Pathway Data for this compound (In Vitro)
| Target Microorganism | Observed Mechanism of Action | Key Findings |
|---|---|---|
| Data Not Available | Data Not Available | Data Not Available |
Enzyme Inhibition Studies (e.g., Pancreatic Lipase)
There is a lack of specific in vitro research focused on the enzyme inhibitory properties of this compound. Pancreatic lipase (B570770) is a common target for the investigation of natural compounds in the context of managing obesity, as its inhibition can reduce fat absorption. core.ac.ukfrontiersin.org Standard assays utilize substrates like p-nitrophenyl butyrate (B1204436) (PNPB) to measure the inhibitory activity of test compounds. core.ac.uk However, studies detailing the evaluation of this compound as a pancreatic lipase inhibitor, including determinations of its IC₅₀ value or the kinetic nature of its inhibition (e.g., competitive, non-competitive), are not present in the available literature.
Table 2: Summary of Pancreatic Lipase Inhibition by this compound (In Vitro)
| Enzyme | IC₅₀ Value | Type of Inhibition | Key Research Findings |
|---|---|---|---|
| Pancreatic Lipase | Data Not Available | Data Not Available | No published studies were found. |
Oocyte Developmental Competence and Folliculogenesis Mechanisms
Mechanistic investigations into the effects of this compound on oocyte developmental competence and folliculogenesis in vitro have not been reported in the scientific literature. Research in this field typically involves culturing preantral follicles and assessing parameters such as follicle survival, growth, antral cavity formation, and steroidogenesis, as well as subsequent oocyte maturation rates. nih.gov To date, no studies have been published that apply these in vitro models to explore the potential impact or underlying molecular mechanisms of this compound on follicular and oocyte development.
Table 3: Mechanistic Findings of this compound on Folliculogenesis and Oocyte Competence (In Vitro)
| Biological Process | Experimental Model | Observed Effect of this compound | Mechanistic Insight |
|---|---|---|---|
| Folliculogenesis | Data Not Available | Data Not Available | Data Not Available |
| Oocyte Developmental Competence | Data Not Available | Data Not Available | Data Not Available |
Mechanistic Investigations of Isolintetralin S Biological Interactions in Vivo Animal Models
In Vivo Models for Immunomodulatory Pathway Studies
Currently, there is a lack of available scientific literature detailing in vivo studies conducted to investigate the immunomodulatory pathways of Isolintetralin. Animal models that are typically employed to assess the immunomodulatory effects of natural compounds have not yet been reported in the context of this compound research.
In Vivo Models for Antioxidant Pathway Studies
Detailed in vivo investigations into the antioxidant pathways modulated by this compound are not yet available in the published scientific literature. While the antioxidant properties of compounds are often initially screened using in vitro methods, subsequent in vivo studies in animal models are crucial for understanding their physiological relevance. Such studies for this compound have not been reported.
In Vivo Models for Anti-inflammatory Pathway Studies (e.g., Edema Models)
There are currently no published in vivo studies that have utilized animal models, such as carrageenan-induced paw edema, to specifically evaluate the anti-inflammatory pathways of this compound. These models are standard for assessing the anti-inflammatory potential of novel compounds, but their application to this compound has not been documented in the available literature.
In Vivo Models for Antineoplastic Pathway Studies (e.g., Xenograft Models)
Scientific literature describing the use of in vivo models, including xenograft models, to investigate the antineoplastic pathways of this compound is not currently available. Xenograft models, where human tumor cells are implanted into immunocompromised animals, are a cornerstone of preclinical cancer research, but their use in evaluating this compound has not been reported.
In Vivo Models for Antiviral Pathway Studies
While direct in vivo studies on the antiviral pathways of this compound are not available, research on a related lignan (B3055560), Nirtetralin (B1678942) B, isolated from Phyllanthus niruri, provides some insights into potential antiviral effects. A study utilizing a duck hepatitis B virus (DHBV)-infected duckling model demonstrated the in vivo anti-hepatitis B virus activity of Nirtetralin B. nih.gov
In this model, the administration of Nirtetralin B led to a significant reduction in serum levels of DHBV DNA, as well as hepatitis B surface antigen (HBsAg) and hepatitis B e-antigen (HBeAg). nih.gov These findings suggest that lignans (B1203133) from Phyllanthus niruri may interfere with viral replication and protein expression in vivo.
Table 1: In Vivo Antiviral Effects of Nirtetralin B in DHBV-Infected Ducklings
| Parameter | Effect of Nirtetralin B Treatment |
|---|---|
| Serum DHBV DNA | Significantly reduced |
| Serum HBsAg | Significantly reduced |
| Serum HBeAg | Significantly reduced |
In Vivo Models for Hepatoprotective Pathway Studies
Similar to its antiviral activity, the hepatoprotective effects of this compound have not been directly studied in vivo. However, the aforementioned study on Nirtetralin B in DHBV-infected ducklings also provided evidence of its hepatoprotective properties. nih.gov
The administration of Nirtetralin B resulted in a significant reduction in serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), which are key markers of liver damage. nih.gov Furthermore, histopathological analysis of the liver tissue from the treated ducklings confirmed the hepatoprotective effect of Nirtetralin B. nih.gov
Table 2: In Vivo Hepatoprotective Effects of Nirtetralin B in DHBV-Infected Ducklings
| Parameter | Effect of Nirtetralin B Treatment |
|---|---|
| Serum ALT | Significantly reduced |
| Serum AST | Significantly reduced |
| Liver Pathological Changes | Confirmed hepatoprotective effect |
In Vivo Models for Other Biological Pathway Studies
There is a lack of published research on the in vivo investigation of other biological pathways of this compound in animal models. Further research is required to explore the full spectrum of its potential biological activities in a physiological setting.
Application of Microphysiological Systems (MPS) as Advanced In Vitro/Ex Vivo Translational Models
Microphysiological Systems (MPS) represent a significant leap forward from traditional two-dimensional cell cultures, offering a more physiologically relevant environment to study the effects of chemical compounds. These systems are engineered to mimic the complex architecture and function of living tissues and organs. jst.go.jp By providing more precise control over the cellular microenvironment, including cell-to-cell interactions and mechanical cues like fluid flow, MPS can better predict physiological responses to external agents. jst.go.jp
The primary goal of employing MPS in pharmacological studies is to enhance the translation of preclinical findings to human clinical outcomes, thereby augmenting traditional in vivo studies and contributing to the reduction of animal use in research. jst.go.jp While the potential of MPS to investigate the safety and efficacy of various compounds is widely recognized, there is no specific published research detailing the application of these systems to elucidate the biological interactions of this compound. jst.go.jpannualreviews.org
Organ-on-Chip Technologies for Mechanistic Elucidation
A prominent example of microphysiological systems, Organ-on-Chip (OoC) technology, utilizes microfluidic chips to create miniaturized, functional models of human organs. nih.govmdpi.com These devices typically contain living human cells in continuously perfused microchannels, designed to replicate the key structural and functional units of organs such as the liver, lungs, kidneys, and intestines. researchgate.netwikipedia.org
Organ-on-Chip platforms are particularly advantageous for delving into the mechanistic details of how a compound interacts with specific human tissues. They allow for real-time monitoring and analysis of cellular behavior, providing insights into the molecular pathways affected by the compound. bioradiations.com Furthermore, these systems can be designed to incorporate multiple cell types to better represent the complexity of an organ and can even be linked to model the interactions between different organs. bioradiations.com The use of patient-derived cells in OoC models also opens the door to personalized medicine, allowing for the investigation of individual responses to therapeutic agents. nih.gov
Despite the growing application of OoC technology in the study of natural products, the scientific literature does not currently contain studies that have specifically used Organ-on-Chip models to investigate the mechanisms of action of this compound. nih.gov
To demonstrate the type of data that could be generated from such studies, the following interactive table outlines hypothetical parameters that could be measured if this compound were to be tested on a liver-on-a-chip model.
| Parameter | Measurement | Potential Mechanistic Insight |
| Cell Viability | Real-time imaging and biochemical assays | Cytotoxicity and direct cellular damage |
| Cytochrome P450 Activity | Metabolite analysis of probe substrates | Impact on drug metabolism pathways |
| Albumin Secretion | ELISA of culture medium | Effect on normal liver function |
| Inflammatory Cytokine Release (e.g., IL-6, TNF-α) | Multiplex immunoassay | Pro- or anti-inflammatory properties |
| Gene Expression of Stress Pathways (e.g., Nrf2) | qPCR or RNA-Seq | Activation of cellular defense mechanisms |
Environmental Fate and Degradation Pathways of Isolintetralin
Microbial Biotransformation Studies
The microbial biotransformation of lignans (B1203133), a class of naturally occurring polyphenolic compounds, is a key process in their environmental degradation. While specific studies on Isolintetralin are not documented, research on the microbial degradation of the related complex polymer, lignin (B12514952), offers insights into the potential enzymatic processes involved. Microorganisms, particularly fungi and bacteria, are the primary drivers of lignan (B3055560) and lignin breakdown in terrestrial and aquatic environments. nih.govuea.ac.uk
White-rot fungi are considered the most efficient lignin degraders, utilizing a suite of extracellular enzymes. nih.gov These enzymes, including laccases, lignin peroxidases (LiPs), and manganese peroxidases (MnPs), are highly non-specific and act to oxidatively cleave the various ether and carbon-carbon bonds that characterize the structure of lignans and lignin. nih.govmdpi.com The initial step in this process is often the depolymerization of the larger molecules into smaller, more soluble fragments. microbenotes.com
Bacteria also play a significant role in the degradation of lignans. mdpi.com Bacterial species belonging to the genera Pseudomonas, Rhodococcus, and Streptomyces have been identified as capable of metabolizing lignin-related compounds. nih.govmicrobenotes.com These bacteria often employ different enzymatic strategies compared to fungi and can be involved in the further breakdown of the initial degradation products generated by fungal activity. microbenotes.com The process of microbial degradation ultimately leads to the mineralization of the organic compound into carbon dioxide and water. microbenotes.com
Table 1: Key Microbial Enzymes in Lignan/Lignin Degradation
| Enzyme Class | Common Microbial Source | Primary Mode of Action |
| Laccases | Fungi (e.g., Trametes versicolor), Bacteria | Oxidation of phenolic subunits |
| Lignin Peroxidases (LiPs) | White-rot fungi (e.g., Phanerochaete chrysosporium) | Oxidation of non-phenolic lignin units |
| Manganese Peroxidases (MnPs) | White-rot fungi | Oxidation of phenolic and non-phenolic compounds mediated by Mn(III) |
| Dye-decolorizing Peroxidases (DyPs) | Bacteria, Fungi | Broad substrate specificity, including lignin model compounds |
This table is illustrative of general findings in lignin degradation and does not represent specific data for this compound.
Photodegradation Pathways
Photodegradation, or the breakdown of compounds by light, represents another potential environmental fate for lignans like this compound. The aromatic rings present in the structure of lignans can absorb ultraviolet (UV) radiation from sunlight, leading to the excitation of electrons and the initiation of chemical reactions.
Studies on the photo-oxidation of propenyl phenols, which are structurally related to the building blocks of lignans, have shown that light can induce the formation of dimeric lignan derivatives. nih.gov This suggests that photochemistry can play a role in both the formation and degradation of these compounds. The photodegradation process in the environment is complex and can be influenced by the presence of other substances that act as photosensitizers.
When a lignan molecule absorbs light energy, it can enter an excited state. This excited molecule can then react with molecular oxygen to produce highly reactive oxygen species (ROS), such as singlet oxygen. researchgate.net These ROS are powerful oxidizing agents that can attack the lignan structure, leading to the cleavage of chemical bonds and the formation of various degradation products. researchgate.net The photodegradation of lignin, a related polymer, is known to result in the formation of carbonyl derivatives. researchgate.net
Chemical Degradation Mechanisms in Environmental Matrices
In environmental matrices such as soil and water, lignans can undergo chemical degradation through various abiotic processes. The rate and extent of this degradation are influenced by factors such as pH, temperature, and the presence of metal ions and other reactive chemical species. researchgate.net
In soil, the degradation of lignin and, by extension, lignans is a slow process that contributes to the formation of soil organic matter. researchgate.net The complex structure of these compounds makes them relatively resistant to rapid chemical breakdown. nih.gov However, over time, oxidative and hydrolytic reactions can occur.
Table 2: Potential Degradation Products of Lignans in the Environment
| Degradation Pathway | Potential Intermediate/Product Classes |
| Microbial Biotransformation | Aromatic aldehydes (e.g., vanillin), phenolic acids, smaller organic acids |
| Photodegradation | Carbonyl derivatives, oxidized aromatic rings, smaller phenolic compounds |
| Chemical Degradation | Oxidized lignan fragments, components of humic substances |
This table provides a generalized overview of potential degradation products for the lignan class of compounds and is not based on specific experimental data for this compound.
Emerging Research Directions and Future Perspectives
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
A pivotal direction in Isolintetralin research involves the integration of multi-omics data to achieve a comprehensive understanding of its molecular mechanisms of action. By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can gain holistic insights into how this compound interacts with biological systems. Transcriptomics can reveal how this compound influences gene expression, proteomics can identify changes in protein profiles and signaling pathways, and metabolomics can map alterations in metabolic networks nih.govdokumen.pub. This integrated approach is crucial for elucidating complex cellular responses, identifying novel therapeutic targets, and fully characterizing the biochemical pathways modulated by this compound nih.govdokumen.pub.
Advanced Bioinformatic and Chemoinformatic Approaches in this compound Research
The application of advanced bioinformatic and chemoinformatic tools is accelerating this compound research by enabling sophisticated data analysis and predictive modeling. Bioinformatic approaches facilitate the interpretation of large-scale 'omics' datasets, aiding in the identification of potential drug targets and biomarkers dokumen.pub. Chemoinformatics, particularly quantitative structure-activity relationship (QSAR) modeling and molecular docking, provides powerful methods for predicting the biological activity of this compound and its derivatives based on their chemical structures researchgate.netresearchgate.net. These computational techniques are instrumental in understanding structure-activity correlations, pinpointing critical structural features responsible for specific bioactivities, and guiding the rational design of new analogues dokumen.pubresearchgate.netresearchgate.net. Furthermore, artificial intelligence (AI) and machine learning (ML) are increasingly utilized for pattern recognition, data mining, and predicting pharmacological properties from complex datasets dokumen.pub.
Rational Design of this compound Analogues for Targeted Biological Activity
The chemical scaffold of this compound offers a foundation for the rational design of novel analogues engineered for specific biological activities. Through systematic structural modifications, researchers aim to enhance this compound's potency, selectivity, and pharmacokinetic profiles for targeted therapeutic applications acs.orgfrontiersin.orgresearchgate.netunl.edukoreascience.kr. Structure-activity relationship (SAR) studies, often informed by chemoinformatic analyses such as QSAR modeling and molecular docking, are central to this process researchgate.netresearchgate.net. These investigations help identify structural alterations that lead to improved binding affinity with specific biological targets or augmented desired biological outcomes. The ultimate goal is to develop optimized this compound derivatives that can more effectively address specific disease mechanisms.
Sustainable Sourcing and Biosynthetic Enhancement Strategies
As the demand for this compound and other lignans (B1203133) escalates, the development of sustainable and efficient production methods is paramount. Traditional extraction from plant sources can be constrained by low yields, seasonal variability, and environmental considerations. Consequently, significant research efforts are directed towards metabolic engineering and biotechnological strategies to enhance lignan (B3055560) biosynthesis, either within plants or in microbial systems. This involves a deep understanding of the complete biosynthetic pathways of lignans and the strategic manipulation of key enzymes or regulatory genes to increase production. Metabolic engineering presents a promising avenue for stable and scalable production, potentially through the development of transgenic plants or optimized plant cell cultures.
Elicitation Strategies for Increased Lignan Production in Plants
A critical strategy within biosynthetic enhancement involves the application of elicitors to stimulate augmented production of secondary metabolites, including lignans, in plant cell cultures or whole plants nih.gov. Elicitors are compounds or treatments that activate plant defense responses, often leading to the upregulation of biosynthetic pathways for valuable secondary metabolites. Research has demonstrated that specific fungal extracts can significantly boost lignan accumulation in plant cell cultures. For example, certain fungal extracts have been reported to increase the production of specific lignans in plant systems, highlighting the potential of this approach for optimizing yield on demand.
Table 1: Elicitation Strategies for Enhanced Lignan Production in Plant Systems
| Elicitor Type | Example Fungal Extract | Target Lignan/Compound | Observed Effect | Reference |
| Fungal Extracts | Fusarium graminearum | Podophyllotoxin (PTOX) | Induced highest increase in PTOX production (143 µg/g DW) | |
| Fungal Extracts | Rhizopus stolonifer | Lariciresinol | Enhanced accumulation up to 364 µg/g DW (instead of PTOX) | |
| Differential Extracts | Various Fungal Extracts | Lignans | Potential for on-demand metabolic engineering of lignan biosynthesis |
Standardization of this compound-Containing Extracts for Research Applications
Ensuring the consistency and quality of this compound-containing extracts is fundamental for achieving reliable research outcomes. Standardization involves the establishment of robust analytical methods for the accurate quantification of this compound and the identification of potential impurities or marker compounds dokumen.pub. Techniques such as High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Mass Spectrometry (MS) are essential for precise quantification and characterization dokumen.pub. Metabolomics and chemoinformatics contribute to the fingerprinting of complex extracts and the assurance of chemical consistency dokumen.pub. Furthermore, the development of standardized reference materials and the implementation of DNA barcoding for species identification are crucial steps in guaranteeing the authenticity and quality of plant materials used in research dokumen.pub.
Q & A
Q. What are the standard protocols for synthesizing Isolintetralin in laboratory settings?
this compound synthesis typically involves cyclization reactions of polyketide precursors under controlled conditions. A reproducible method includes using catalytic acid or base conditions (e.g., H₂SO₄ or NaOH) to facilitate intramolecular aldol condensation. Characterization should include NMR (¹H/¹³C), HRMS, and HPLC for purity validation. Ensure experimental details (solvents, temperatures, yields) are meticulously documented to enable replication .
Q. How can researchers validate the structural identity of newly synthesized this compound derivatives?
Structural validation requires a combination of spectroscopic techniques:
- NMR : Compare chemical shifts with known analogs (e.g., tetralin backbone signals).
- X-ray crystallography : For unambiguous confirmation of stereochemistry.
- Elemental analysis : Ensure ≤0.4% deviation from theoretical values. Cross-reference data with published spectra in databases like SciFinder or Reaxys, and provide raw data in supplementary materials .
Q. What in vitro assays are appropriate for preliminary bioactivity screening of this compound?
Prioritize assays aligned with hypothesized mechanisms (e.g., enzyme inhibition, receptor binding):
- Enzyme-linked assays : For kinase or oxidoreductase targets.
- Cell viability assays (MTT/WST-1): To assess cytotoxicity.
- Dose-response curves : Use ≥3 biological replicates to calculate IC₅₀/EC₅₀ values. Include positive controls (e.g., known inhibitors) and validate results with orthogonal methods .
Advanced Research Questions
Q. How to resolve contradictions in reported bioactivity data for this compound across studies?
Contradictions often arise from variability in experimental design:
- Source purity : Confirm compound purity via HPLC (>95%) and batch-to-batch consistency.
- Assay conditions : Standardize parameters (pH, temperature, cell lines).
- Data normalization : Use Z-score or fold-change metrics to reduce plate-to-plate variability. Conduct meta-analyses of published data to identify outliers or confounding variables .
Q. What strategies optimize the enantiomeric resolution of this compound for mechanistic studies?
Chiral resolution methods include:
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak AD-H) with hexane:isopropanol gradients.
- Enzymatic kinetic resolution : Lipases (e.g., Candida antarctica) for selective esterification. Validate enantiopurity via optical rotation and circular dichroism (CD) spectroscopy. Document retention times and resolution factors (Rs >1.5) .
Q. How to design a robust structure-activity relationship (SAR) study for this compound analogs?
- Scaffold diversification : Modify substituents at positions 3, 7, and 9 while preserving the tetralin core.
- Computational modeling : Use DFT or molecular docking to predict binding affinities.
- Multivariate analysis : Apply PCA or PLS to correlate structural features with bioactivity. Include negative controls (e.g., scrambled analogs) to rule off-target effects .
Methodological & Analytical Guidance
Q. What statistical approaches are critical for analyzing dose-dependent effects of this compound?
- Nonlinear regression : Fit data to Hill or Log-logistic models for EC₅₀/IC₅₀ determination.
- ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s HSD for multiple comparisons).
- Power analysis : Ensure sample sizes (n ≥6) to detect ≥20% effect size (α=0.05, β=0.2). Report confidence intervals and p-values in raw datasets .
Q. How to ensure reproducibility in this compound pharmacokinetic studies?
- Standardize protocols : Adhere to OECD or NIH guidelines for in vivo dosing (e.g., IV bolus vs. oral gavage).
- Bioanalytical validation : Use LC-MS/MS with isotopically labeled internal standards.
- Open-access data : Share animal strain details, dosing schedules, and raw chromatograms in repositories like Zenodo .
Ethical & Reporting Standards
Q. What ethical considerations apply to in vivo studies of this compound toxicity?
- IACUC approval : Follow ARRIVE 2.0 guidelines for animal welfare.
- Dose justification : Base maximum tolerated dose (MTD) on prior in vitro LD₅₀ data.
- Conflict of interest disclosure : Declare funding sources (e.g., industry vs. academic grants) .
Q. How to prepare a manuscript on this compound research that meets journal criteria?
- Structure : Follow IMRaD format with detailed Methods and SI (e.g., spectral data, synthetic protocols).
- Data transparency : Deposit raw NMR, crystallography, and bioassay data in public repositories.
- Plagiarism checks : Use iThenticate to ensure <15% similarity index, excluding references .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
